Cas no 18595-67-0 (2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde)

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine core functionalized with an aldehyde group at the 5-position, an amino group at the 2-position, and a methyl substituent at the 4-position. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing more complex heterocyclic systems. The presence of both aldehyde and amino groups allows for further derivatization, enabling applications in pharmaceutical and agrochemical research. Its well-defined reactivity profile and stability under standard conditions facilitate its use in nucleophilic addition and condensation reactions. The compound is typically handled under inert conditions to preserve its aldehyde functionality.
2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde structure
18595-67-0 structure
Product name:2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde
CAS No:18595-67-0
MF:C6H7N3O2
MW:153.138680696487
CID:1092366
PubChem ID:135426864

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde
    • 2-amino-6-methyl-4-oxo-1H-pyrimidine-5-carbaldehyde
    • 2-Amino-4-methyl-6-oxo-1,6-dihydro-pyrimidin-5-carbaldehyd
    • 2-amino-4-methyl-6-oxo-1,6-dihydro-pyrimidine-5-carbaldehyde
    • 2-amino-6-methyl-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde
    • AC1L5NK3
    • AC1Q6BK8
    • AR-1D8619
    • CTK4D9119
    • NCIOpen2_000846
    • NSC75745
    • DTXSID90291465
    • DB-329975
    • NSC-75745
    • 18595-67-0
    • SB56530
    • AKOS000590549
    • Inchi: InChI=1S/C6H7N3O2/c1-3-4(2-10)5(11)9-6(7)8-3/h2H,1H3,(H3,7,8,9,11)
    • InChI Key: PNPAUTSOHWSEGU-UHFFFAOYSA-N
    • SMILES: CC1=C(C(NC(N1)=N)=O)C=O

Computed Properties

  • Exact Mass: 153.05391
  • Monoisotopic Mass: 153.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84.6Ų
  • XLogP3: -1.3

Experimental Properties

  • PSA: 84.55
  • LogP: 0.05420

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM166331-1g
2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde
18595-67-0 95%
1g
$830 2021-08-05
Chemenu
CM166331-1g
2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde
18595-67-0 95%
1g
$721 2023-02-17

Additional information on 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (CAS No. 18595-67-0): A Comprehensive Overview

The compound 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde, with the CAS registry number 18595-67-0, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their diverse biological activities and potential applications in drug development. The molecule's structure features a pyrimidine ring with substituents at positions 2, 4, and 5, making it a unique scaffold for further chemical modifications and functionalization.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly in the design of antiviral, anticancer, and anti-inflammatory agents. The presence of an amino group at position 2 and a methyl group at position 4 in this compound contributes to its versatility in forming hydrogen bonds and interacting with biological targets. Additionally, the aldehyde group at position 5 introduces reactivity that can be exploited in various chemical transformations.

One of the most notable advancements involving 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is its role as an intermediate in the synthesis of bioactive molecules. Researchers have utilized this compound to construct complex heterocyclic frameworks that mimic natural product structures. For instance, recent work has demonstrated its utility in the construction of nucleoside analogs, which are critical components of antiviral therapies targeting RNA viruses such as HIV and hepatitis C.

The synthesis of 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde typically involves multi-step reactions that combine principles of organic synthesis, such as condensation reactions and oxidations. One common approach involves the reaction of an appropriate amine with a carbonyl compound under specific conditions to form the pyrimidine ring. The optimization of these reactions has been a focus of recent studies to improve yield and selectivity.

In terms of biological activity, this compound has shown promising results in preliminary assays. For example, studies have reported its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of inflammatory diseases. Furthermore, its interaction with DNA has been investigated, revealing potential roles in anticancer drug design.

From a structural perspective, the molecule's pyrimidine core provides a rigid framework that facilitates specific molecular interactions. The substitution pattern at positions 2, 4, and 5 allows for fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for drug-like behavior. Recent computational studies have employed molecular docking techniques to predict binding affinities of this compound to various protein targets, providing valuable insights into its potential therapeutic applications.

Another area where 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde has garnered attention is its use as a building block in supramolecular chemistry. Its ability to form hydrogen bonds makes it suitable for constructing self-assembled structures with potential applications in materials science and nanotechnology.

In conclusion, 2-Amino

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